molecular formula C19H17F2N3O3 B3169633 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937607-32-4

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3169633
CAS No.: 937607-32-4
M. Wt: 373.4 g/mol
InChI Key: FUUJNGVUNBCQHX-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is substituted with cyclopropyl, difluoromethyl, and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and methoxyphenyl substituents. Common reagents used in these steps include cyclopropyl bromide, difluoromethyl iodide, and 4-methoxyphenylboronic acid. The final step involves the acylation of the pyrazolo[3,4-b]pyridine core with acetic anhydride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Methyl derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders, due to its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 2-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Uniqueness

Compared to similar compounds, 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its metabolic stability, while the difluoromethyl group improves its binding affinity to molecular targets. Additionally, the methoxyphenyl group contributes to its overall hydrophobicity, facilitating its interaction with lipid membranes and proteins.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-27-12-6-4-10(5-7-12)14-8-13(18(20)21)16-17(11-2-3-11)23-24(9-15(25)26)19(16)22-14/h4-8,11,18H,2-3,9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUJNGVUNBCQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119148
Record name 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937607-32-4
Record name 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937607-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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